molecular formula C17H15N3O3S B2384947 4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868368-93-8

4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2384947
CAS No.: 868368-93-8
M. Wt: 341.39
InChI Key: BBVDLUGWMFLVHH-ZCXUNETKSA-N
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Description

4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound characterized by its unique structure, which includes a nitro group, a benzamide moiety, and a benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide typically involves the reaction of 4-nitrobenzoyl chloride with 3,4,7-trimethyl-2-aminobenzothiazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and benzothiazole groups. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
  • 4-nitro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
  • 4-nitro-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

Uniqueness

4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is unique due to the specific positioning of the methyl groups on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different pharmacological profiles and applications compared to its analogs .

Properties

IUPAC Name

4-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10-4-5-11(2)15-14(10)19(3)17(24-15)18-16(21)12-6-8-13(9-7-12)20(22)23/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVDLUGWMFLVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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